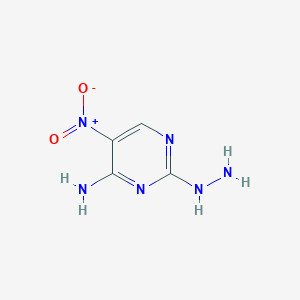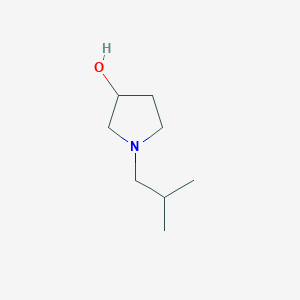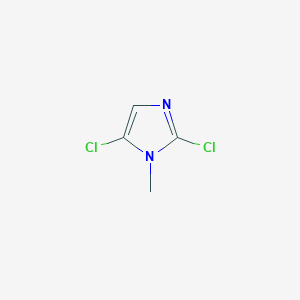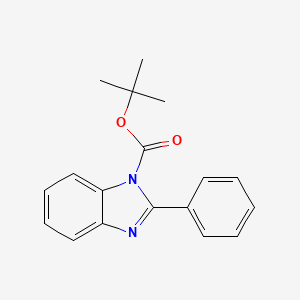
2-hydrazinyl-5-nitropyrimidin-4-amine
Übersicht
Beschreibung
“2-hydrazinyl-5-nitropyrimidin-4-amine” is an organic compound with the molecular formula C4H6N6O2 . It contains a total of 39 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 N hydrazine, 1 nitro group (aromatic), and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers . The molecule also contains a nitro group and a hydrazine group attached to the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
2-hydrazinyl-5-nitropyrimidin-4-amine has been used in various areas of scientific research. It has been used as a reagent in organic synthesis, in particular for the synthesis of heterocyclic compounds. It has also been used as a tool for mechanistic studies, such as for the study of the mechanism of action of certain enzymes. In addition, this compound has been used as a probe for studying biological systems, such as for the study of the interaction of proteins and DNA.
Wirkmechanismus
2-hydrazinyl-5-nitropyrimidin-4-amine acts as a proton donor, which means that it can donate a proton to a compound in order to form a new compound. This is important in organic synthesis, as it can be used to form new compounds. In addition, this compound can also act as an electron acceptor, meaning that it can accept electrons from a compound in order to form a new compound. This is important in mechanistic studies, as it can be used to study the mechanism of action of certain enzymes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2. In addition, this compound has been found to have antioxidant activity, which could potentially be beneficial for the treatment of certain diseases. However, further research is needed to determine the full extent of the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydrazinyl-5-nitropyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable and can be stored for long periods of time. In addition, this compound is relatively nontoxic, making it safe to handle and use in experiments. However, this compound does have some limitations. It is not water soluble, and it is also not very soluble in organic solvents. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for 2-hydrazinyl-5-nitropyrimidin-4-amine research. One potential direction is to investigate the potential therapeutic applications of this compound, such as its use as an inhibitor of certain enzymes or its use as an antioxidant. Another potential direction is to investigate the potential of this compound as a tool for mechanistic studies, such as for the study of the mechanism of action of certain enzymes. Finally, another potential direction is to investigate the potential of this compound as a probe for studying biological systems, such as for the study of the interaction of proteins and DNA.
Synthesemethoden
The synthesis of 2-hydrazinyl-5-nitropyrimidin-4-amine is relatively simple and can be accomplished in a few steps. The first step involves the reaction of 2-amino-5-nitropyrimidine with hydrazine hydrate in aqueous ethanol at room temperature to form the desired product. The reaction is exothermic and is usually complete within two hours. The product can then be isolated by filtration and purified by recrystallization. In addition, this compound can also be synthesized using other methods, such as the reaction of hydrazine hydrate with 2-nitropyridine in the presence of sodium hydroxide.
Eigenschaften
IUPAC Name |
2-hydrazinyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N6O2/c5-3-2(10(11)12)1-7-4(8-3)9-6/h1H,6H2,(H3,5,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGPTSQRMQYKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)NN)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288352 | |
| Record name | 2-Hydrazinyl-5-nitro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1128-29-6 | |
| Record name | 2-Hydrazinyl-5-nitro-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinyl-5-nitro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid](/img/structure/B6597744.png)





